molecular formula C7H7ClN2O B12122008 Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-

Cat. No.: B12122008
M. Wt: 170.59 g/mol
InChI Key: DZCNOGWGVRNPLX-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 2-propen-1-yloxy group at the 6-position. Pyridazine derivatives are known for their unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity, which make them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace the chlorine atom or the 2-propen-1-yloxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridazine, 3-chloro-6-(2-propen-1-yloxy)- involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for targeted applications in drug discovery and material science .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6-prop-2-enoxypyridazine

InChI

InChI=1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2

InChI Key

DZCNOGWGVRNPLX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NN=C(C=C1)Cl

Origin of Product

United States

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